molecular formula C14H17N5O4S3 B10873612 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B10873612
M. Wt: 415.5 g/mol
InChI Key: PRNGENRIESLUSC-UHFFFAOYSA-N
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Description

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE typically involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-thiol with an appropriate butanamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.

Scientific Research Applications

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H17N5O4S3

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C14H17N5O4S3/c1-3-11(24-14-19-18-13(25-14)16-8(2)20)12(21)17-9-4-6-10(7-5-9)26(15,22)23/h4-7,11H,3H2,1-2H3,(H,17,21)(H2,15,22,23)(H,16,18,20)

InChI Key

PRNGENRIESLUSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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